ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20N4O5S2 and its molecular weight is 412.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are AMPA receptors and PI3Kδ . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. PI3Kδ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound acts as a positive allosteric modulator of the AMPA receptors . Allosteric modulators bind to a site different from the active site and change the receptor’s response to stimuli. This compound enhances the activity of AMPA receptors, leading to increased synaptic transmission. It also acts as a PI3Kδ inhibitor , blocking the action of PI3Kδ and thereby inhibiting cell proliferation .
Biochemical Pathways
The activation of AMPA receptors leads to the opening of ion channels that allow the flow of sodium and potassium ions, resulting in depolarization and an excitatory postsynaptic potential. The inhibition of PI3Kδ disrupts several downstream pathways involved in cell growth and proliferation .
Pharmacokinetics
The effectiveness of the compound at certain concentrations suggests it has sufficient bioavailability .
Result of Action
The modulation of AMPA receptors can have various effects depending on the location and context, potentially influencing cognitive processes such as learning and memory. The inhibition of PI3Kδ can lead to decreased cell proliferation, which is particularly relevant in the context of cancer .
Properties
IUPAC Name |
ethyl 4-[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-2-25-16(22)20-9-7-19(8-10-20)14(21)11-26-15-17-12-5-3-4-6-13(12)27(23,24)18-15/h3-6H,2,7-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGQIJJDZDGJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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